1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane
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Overview
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane is a heterocyclic compound with a molecular formula of C11H17ClN4O2S and a molecular weight of 304.8 g/mol . This compound is notable for its unique structure, which combines a pyridine ring with a sulfonyl azepane moiety. It is used in various advanced research and development applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-hydrazinylpyridine with a sulfonyl azepane derivative under controlled conditions . The reaction typically requires the use of a palladium catalyst and a Lewis acid additive, such as BF3·Et2O, in a solvent like dichloromethane (DCM) . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
5-chloro-1-vinyl-1H-pyrazoles: These compounds share a similar chlorine-substituted heterocyclic structure but differ in their specific functional groups and reactivity.
5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates: These compounds also contain a chlorine-substituted pyridine ring but have different substituents and applications.
The uniqueness of this compound lies in its combination of a sulfonyl azepane moiety with a chlorinated pyridine ring, which imparts distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C11H17ClN4O2S |
---|---|
Molecular Weight |
304.80 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H17ClN4O2S/c12-9-7-14-8-10(11(9)15-13)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6,13H2,(H,14,15) |
InChI Key |
YSHHAEGGMIMTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
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